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Compound of Interest

Compound Name: YM928

CAS No.: 190842-36-5

Cat. No.: B1683508

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
YM928 is a novel, orally active, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-

4-isoxazolepropionic acid (AMPA) receptor. Preclinical studies have demonstrated its potential

as a therapeutic agent for neurological disorders characterized by excessive glutamatergic

neurotransmission, such as epilepsy. This technical guide provides a comprehensive overview

of the available preclinical data on YM928, including its in vitro and in vivo efficacy, mechanism

of action, and pharmacokinetic profile. Detailed experimental methodologies are described to

facilitate the replication and extension of these findings. Furthermore, signaling pathways and

experimental workflows are visually represented to offer a clear understanding of the

compound's pharmacological context.

Core Data Summary
The preclinical development of YM928 has yielded significant quantitative data across a range

of in vitro and in vivo models. These findings are summarized below to provide a clear and

comparative overview of its potency and efficacy.
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In Vitro Efficacy
YM928 has been shown to be a potent antagonist of AMPA receptor-mediated effects in

primary neuronal cultures. The following table summarizes the key half-maximal inhibitory

concentration (IC50) values obtained from these studies.[1]

Assay Cell Type Agonist IC50 (µM) Reference

AMPA-induced

Neurotoxicity

Primary Rat

Hippocampal

Cultures

AMPA 2 [1]

AMPA-induced

Intracellular

Ca2+ Influx

Cultured Cells AMPA 3 [1]

AMPA-induced

Inward Currents
Cultured Cells AMPA 1 [1]

In Vivo Anticonvulsant Activity
The anticonvulsant properties of YM928 have been evaluated in various rodent models of

epilepsy. The effective doses (ED) that produce a significant therapeutic effect are presented

below.
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Seizure
Model

Animal
Species

Route of
Administrat
ion

Effective
Dose
(mg/kg)

Observed
Effects

Reference

Sound-

induced

Seizures

DBA/2 Mice Oral (p.o.) 3

Anticonvulsa

nt effect 45

minutes after

administratio

n.

[1]

Kainate-

induced

Seizures

(Wet-Dog

Shakes)

Rats Oral (p.o.) 7.5 and 30

Reduction in

the number of

wet-dog

shakes.

Kainate-

induced

Seizures

(Motor

Seizures)

Rats Oral (p.o.) 4 - 30

Significant

reduction in

motor

seizures.

Tossing

Stimulation

Test

EL Mice
Intraperitonea

l (i.p.)
5 and 10

Increased

number of

stimulations

to elicit

seizures.

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Assays
Cell Culture: Primary hippocampal cultures are prepared from embryonic day 18 Wistar rats.

Neurons are plated on poly-L-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well

and maintained in a neurobasal medium supplemented with B27 and L-glutamine.
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Treatment: After 7 days in culture, neurons are pre-incubated with varying concentrations of

YM928 for 30 minutes. Subsequently, AMPA (100 µM) is added to induce excitotoxicity.

Assessment: Cell viability is assessed 24 hours after AMPA exposure using the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured

at 570 nm, and the IC50 value is calculated from the concentration-response curve.

Cell Loading: Cultured cortical neurons are loaded with the calcium-sensitive fluorescent dye

Fura-2 AM (5 µM) for 30 minutes at 37°C.

Measurement: Cells are then washed and placed on the stage of an inverted fluorescence

microscope equipped with a ratiometric imaging system. Baseline fluorescence is recorded

before the addition of AMPA (100 µM) in the presence or absence of YM928.

Analysis: The ratio of fluorescence emission at 340 nm and 380 nm excitation is used to

determine the intracellular calcium concentration. The inhibitory effect of YM928 is quantified

by comparing the peak calcium response in treated and untreated cells.

In Vivo Models
Animals: Male DBA/2 mice, which are genetically susceptible to audiogenic seizures, are

used at an age of 21-28 days.

Procedure: YM928 is administered orally at various doses. After a 45-minute pre-treatment

period, mice are individually placed in a sound-attenuated chamber and exposed to a high-

intensity acoustic stimulus (e.g., 120 dB bell for 60 seconds).

Scoring: The occurrence and severity of seizures are scored based on a standardized scale

(e.g., wild running, clonic seizures, tonic-clonic seizures, and respiratory arrest). The

percentage of animals protected from each seizure phase is determined for each dose

group.

Animals: Adult male Sprague-Dawley rats are used.

Induction: Kainic acid is administered systemically (e.g., 10-15 mg/kg, i.p.) to induce

seizures.
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Treatment: YM928 is administered orally 60 minutes prior to kainic acid injection.

Observation: Animals are observed for at least 2 hours for behavioral signs of seizures,

including wet-dog shakes, facial myoclonus, and motor seizures, which are scored according

to a Racine scale. The latency to the first seizure and the total duration of seizure activity are

recorded.

Signaling Pathways and Workflows
Mechanism of Action: Noncompetitive AMPA Receptor
Antagonism
YM928 acts as a noncompetitive antagonist at the AMPA receptor. This means it does not

compete with the endogenous ligand, glutamate, for the same binding site. Instead, it binds to

an allosteric site on the receptor-ion channel complex, inducing a conformational change that

prevents the channel from opening, even when glutamate is bound.
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Mechanism of YM928 as a noncompetitive AMPA receptor antagonist.

Downstream Signaling of AMPA Receptor Activation
Activation of AMPA receptors leads to the influx of cations, which triggers a cascade of

intracellular signaling events. While the direct downstream effects of YM928-mediated inhibition

are primarily the prevention of these cascades, understanding the pathways is crucial for

contextualizing its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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